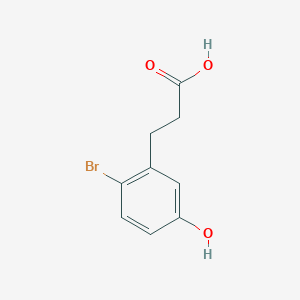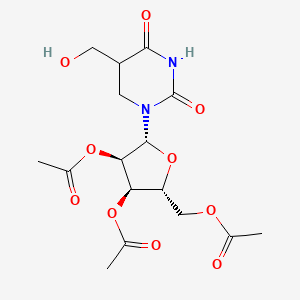![molecular formula C50H54Fe3N2P2 B12325279 1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12325279.png)
1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene is a complex organometallic compound It features a ferrocene backbone with phosphino and dimethylaminoethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene typically involves multi-step organic synthesis techniques. The process may include:
Formation of the ferrocene backbone: This can be achieved through the reaction of cyclopentadienyl anions with iron(II) salts.
Introduction of phosphino groups: This step might involve the reaction of the ferrocene derivative with chlorophosphines under controlled conditions.
Attachment of dimethylaminoethyl groups: This can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds are less common due to the intricate and sensitive nature of the synthesis. advancements in automated synthesis and purification techniques may facilitate larger-scale production in the future.
化学反応の分析
Types of Reactions
1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene can undergo various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.
Substitution: The phosphino and dimethylaminoethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as ferric chloride or ceric ammonium nitrate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development: Organometallic compounds are explored for their potential in drug design, particularly in targeting specific biological pathways.
Biochemical Research: The compound can be used as a probe to study biochemical processes involving metal ions.
Industry
Sensors: Its redox properties make it suitable for use in electrochemical sensors.
Electronics: The compound’s electronic characteristics can be harnessed in the development of advanced electronic devices.
作用機序
The mechanism of action of 1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene involves its interaction with molecular targets through its ferrocene core and functional groups. The ferrocene core can undergo redox reactions, while the phosphino and dimethylaminoethyl groups can participate in coordination and binding interactions with various substrates.
類似化合物との比較
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely studied ligand in catalysis.
1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}methylphosphino}ferrocene: A similar compound with a methyl group instead of a phenyl group.
特性
分子式 |
C50H54Fe3N2P2 |
|---|---|
分子量 |
912.5 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/2C20H22NP.2C5H5.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-16H,1-3H3;2*1-5H;;;/q2*-2;2*-1;3*+2 |
InChIキー |
HZMMBYQKINSWIT-UHFFFAOYSA-N |
正規SMILES |
CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
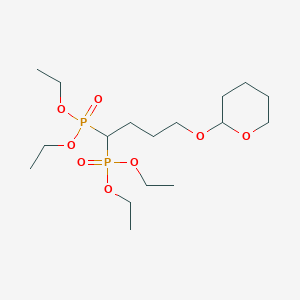
![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)
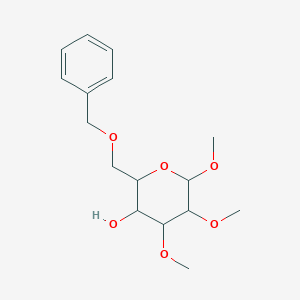


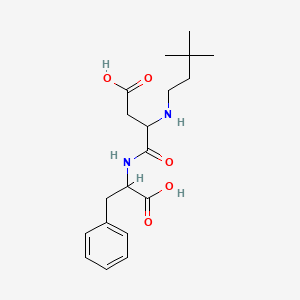

![11-Ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B12325259.png)
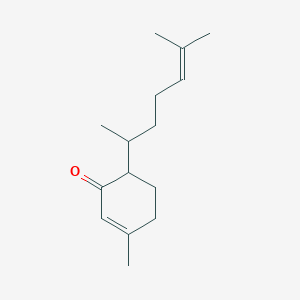
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B12325265.png)
